molecular formula C16H18O6 B7839066 (2R,3R,4S,5R)-2-(hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol

(2R,3R,4S,5R)-2-(hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol

Cat. No.: B7839066
M. Wt: 306.31 g/mol
InChI Key: MWHKPYATGMFFPI-BLLSQUSRSA-N
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Description

(2R,3R,4S,5R)-2-(hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of multiple hydroxyl groups and a naphthalene moiety contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R,4S,5R)-2-(hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol typically involves multi-step organic reactions. One common approach is the glycosylation of a naphthalene derivative with a protected sugar moiety, followed by deprotection steps to yield the final compound. The reaction conditions often include the use of acid or base catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the scalability of the synthesis process. Additionally, purification methods like chromatography and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: (2R,3R,4S,5R)-2-(hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the naphthalene ring or the sugar moiety.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various ether or ester derivatives.

Scientific Research Applications

(2R,3R,4S,5R)-2-(hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its therapeutic potential, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R)-2-(hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the naphthalene moiety can participate in π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

  • (2R,3R,4S,5R)-2-(hydroxymethyl)-6-phenylmethyloxyoxane-3,4,5-triol
  • (2R,3R,4S,5R)-2-(hydroxymethyl)-6-benzylmethyloxyoxane-3,4,5-triol

Comparison: Compared to its analogs, (2R,3R,4S,5R)-2-(hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol exhibits unique properties due to the presence of the naphthalene moiety. This structural feature enhances its aromaticity and potential for π-π interactions, making it more effective in certain applications. Additionally, the compound’s specific stereochemistry contributes to its distinct reactivity and biological activity.

Properties

IUPAC Name

(3S,4R,6R)-2-(hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-20H,8H2/t12?,13-,14-,15?,16+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHKPYATGMFFPI-BLLSQUSRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)O[C@@H]3C([C@@H]([C@@H](C(O3)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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